molecular formula C20H24N2O4 B5194672 ethyl 6-amino-4-(4-butoxyphenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate

ethyl 6-amino-4-(4-butoxyphenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate

Cat. No.: B5194672
M. Wt: 356.4 g/mol
InChI Key: DAZVGWNVLSLILT-UHFFFAOYSA-N
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Description

Ethyl 6-amino-4-(4-butoxyphenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate: is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the pyran family, which consists of heterocyclic aromatic organic compounds. The presence of various functional groups, such as amino, cyano, and carboxylate, makes it a versatile molecule in scientific research and industrial applications.

Properties

IUPAC Name

ethyl 6-amino-4-(4-butoxyphenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4/c1-4-6-11-25-15-9-7-14(8-10-15)18-16(12-21)19(22)26-13(3)17(18)20(23)24-5-2/h7-10,18H,4-6,11,22H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAZVGWNVLSLILT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2C(=C(OC(=C2C(=O)OCC)C)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-amino-4-(4-butoxyphenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the reaction of 4-butoxybenzaldehyde with malononitrile in the presence of ammonium acetate and ethyl acetoacetate under acidic conditions. This reaction forms an intermediate that undergoes cyclization to produce the desired pyran derivative.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other strong bases.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted pyran derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity with various reagents makes it a valuable intermediate in organic synthesis.

Biology: In biological research, ethyl 6-amino-4-(4-butoxyphenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate can be used as a probe to study biological systems. Its fluorescent properties make it useful in imaging and tracking cellular processes.

Medicine: This compound has potential applications in medicinal chemistry. It can be used as a precursor for developing new pharmaceuticals, particularly in the treatment of diseases that involve oxidative stress or require cytoprotective agents.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique chemical properties make it suitable for various applications in material science and manufacturing.

Mechanism of Action

The mechanism by which ethyl 6-amino-4-(4-butoxyphenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate exerts its effects depends on its molecular targets and pathways. The amino group can interact with enzymes and receptors, while the cyano group can participate in electron transfer reactions. The carboxylate group can form salts and esters, influencing the compound's solubility and reactivity.

Comparison with Similar Compounds

  • Ethyl 2-amino-4-(4-butoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

  • Ethyl 3-amino-6-(4-butoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate

Uniqueness: Ethyl 6-amino-4-(4-butoxyphenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate stands out due to its specific combination of functional groups and its ability to undergo diverse chemical reactions. Its unique structure allows for a wide range of applications in scientific research and industry.

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